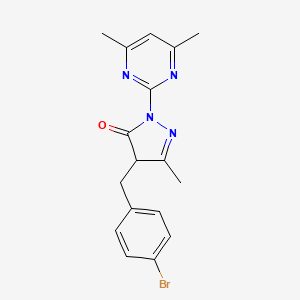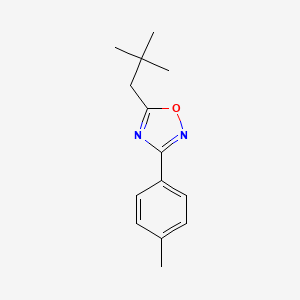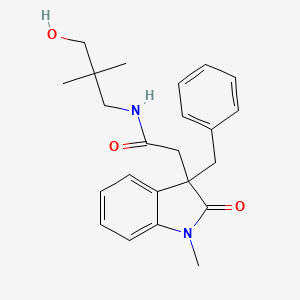![molecular formula C17H26N2 B5354265 N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5354265.png)
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline (DMPP) is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for understanding the mechanisms of action of various receptors and ion channels.
Mécanisme D'action
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline acts as an agonist for nAChRs and TRP channels by binding to specific sites on these proteins and inducing a conformational change that leads to the opening of ion channels and subsequent cellular responses. The exact mechanism of action of this compound on these receptors and channels is still under investigation, but it is believed to involve interactions with specific amino acid residues within the binding sites.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cells and tissues. These effects include the release of neurotransmitters such as acetylcholine and dopamine, the activation of intracellular signaling pathways such as the MAPK and PI3K pathways, and the modulation of ion channel activity and membrane potential. This compound has also been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline has several advantages as a tool for scientific research. It is a highly selective agonist for nAChRs and TRP channels, allowing for specific activation of these receptors and channels without affecting other cellular processes. This compound is also relatively stable and soluble, making it easy to use in laboratory experiments. However, this compound has some limitations as well. Its effects on nAChRs and TRP channels may differ depending on the cell type and experimental conditions used, and its use may not accurately reflect the physiological responses of these receptors and channels in vivo.
Orientations Futures
There are several future directions for research involving N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline. One area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy for nAChRs and TRP channels. Another area of interest is the exploration of the roles of these receptors and channels in disease states and the development of new therapies targeting these proteins. Additionally, further investigation is needed to fully understand the mechanisms of action of this compound on nAChRs and TRP channels and how these receptors and channels contribute to normal physiological processes and disease states.
Méthodes De Synthèse
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline can be synthesized through a multistep process involving the reaction of 3-methyl-1-piperidine with acrylonitrile followed by reduction and N-methylation. The final product is a yellowish oil that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline is widely used in scientific research as a selective agonist for various nicotinic acetylcholine receptors (nAChRs) and transient receptor potential (TRP) channels. These receptors and channels play important roles in various physiological processes such as muscle contraction, neurotransmitter release, and pain perception. This compound has been used to study the structure and function of these receptors and channels, as well as their roles in disease states such as Alzheimer's disease, Parkinson's disease, and chronic pain.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-6-4-12-19(14-15)13-5-7-16-8-10-17(11-9-16)18(2)3/h5,7-11,15H,4,6,12-14H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBIUXXXOTJBQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354194.png)
![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)


![5-methyl-N-({1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)nicotinamide](/img/structure/B5354241.png)
![[4-(2-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B5354257.png)
![3-[4-(dimethylamino)-1,3-butadien-1-yl]-6-[3-(dimethylamino)-2-propen-1-ylidene]-2-cyclohexen-1-one](/img/structure/B5354259.png)

![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354269.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
